2,3-dihydroxybenzoyl Chloride
Overview
Description
2,3-Dihydroxybenzoyl Chloride, also known as Benzoyl chloride, 2,3-dihydroxy- (9CI), is a chemical compound with the molecular formula C7H5ClO3 . It is a derivative of hydroxybenzoic acid, which is a type of phenolic acid .
Molecular Structure Analysis
The molecular structure of 2,3-dihydroxybenzoyl Chloride consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The molar mass of the compound is 172.57 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydroxybenzoyl Chloride include a molecular formula of C7H5ClO3 and a molar mass of 172.57 .Scientific Research Applications
1. Actinides Sequestering Agents
2,3-Dihydroxybenzoyl Chloride is instrumental in synthesizing sequestering agents for actinides. Weitl, Raymond, Smith, and Howard (1978) developed a new method for 2,3-dihydroxybenzamidation of azaalkanes, leading to the creation of compounds that act as selective actinide-ion sequestering agents. This innovation is significant for managing radioactive elements, as indicated by the high formation constant for Pu(IV) with one of these compounds (Weitl et al., 1978).
2. Synthesis of Organic Compounds
2,3-Dihydroxybenzoyl Chloride plays a crucial role in the synthesis of various organic compounds. For instance, Lisiak and Młochowski (2009) demonstrated its application in creating 2-substituted 3-hydroxybenzo[b]selenophenes, which are important in the synthesis of benzisoselenazol-3(2H)-ones (Lisiak & Młochowski, 2009).
3. Annulative Coupling in Organic Chemistry
The compound is also pivotal in annulative coupling processes in organic chemistry. Nagata et al. (2014) reported its use in the annulative coupling of 2-arylbenzoyl chlorides with alkynes, which aids in the efficient synthesis of phenanthrene derivatives, crucial for various chemical syntheses (Nagata et al., 2014).
4. Photocatalytic Applications
2,3-Dihydroxybenzoyl Chloride is used in photocatalytic processes as well. Lun̆ák, Sedlák, and Lederer (1987) investigated its role in the methylene-blue-sensitized hydroxylation of 2-hydroxybenzoic acid, highlighting its importance in photocatalytic reactions (Lun̆ák et al., 1987).
5. Biological and Pharmaceutical Research
In biological and pharmaceutical research, 2,3-Dihydroxybenzoyl Chloride has been used in studies involving human erythrocytes. Minami, Price, and Cutler (1992) used it to investigate the displacement of chloride from binding sites on band 3 anion transport protein in human erythrocytes, shedding light on its potential in biomedical research (Minami et al., 1992).
6. Development of Photovoltaic Devices
Stylianakis et al. (2012) explored the use of 2,3-dihydroxybenzoyl Chloride derivatives in the development of photovoltaic devices. They covalently linked it to graphene oxide, demonstrating its potential in enhancing the performance of organic bulk heterojunction photovoltaic devices (Stylianakis et al., 2012).
7. Catalysis Research
2,3-Dihydroxybenzoyl Chloride is also relevant in catalysis research. For example, Gorodetsky et al. (2004) used it in the synthesis of nucleophilic carbenes, which are key intermediates in various catalytic processes (Gorodetsky et al., 2004).
Future Directions
While specific future directions for 2,3-dihydroxybenzoyl Chloride are not available, hydroxybenzoic acids, including 2,3-dihydroxybenzoic acid, have been studied for their potential health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities . This suggests potential future research directions in these areas.
properties
IUPAC Name |
2,3-dihydroxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPHBHAREGILHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473056 | |
Record name | BENZOYL CHLORIDE, 2,3-DIHYDROXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydroxybenzoyl Chloride | |
CAS RN |
66168-85-2 | |
Record name | BENZOYL CHLORIDE, 2,3-DIHYDROXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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